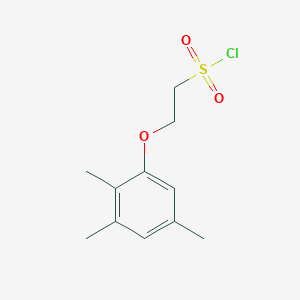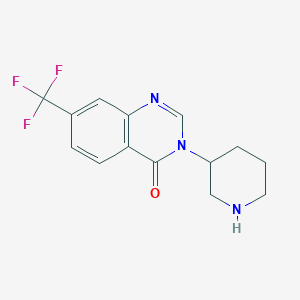
3-(Piperidin-3-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a trifluoromethyl-substituted aromatic aldehyde, followed by cyclization to form the dihydroquinazolinone core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of trifluoromethyl-substituted analogs.
Scientific Research Applications
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring and dihydroquinazolinone core may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-1,2-dihydroquinazolin-2-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-quinazolin-4-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-2-one
Uniqueness
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group and the dihydroquinazolinone core. This configuration can result in distinct chemical and biological properties compared to its analogs, potentially offering advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C14H14F3N3O |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
3-piperidin-3-yl-7-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)9-3-4-11-12(6-9)19-8-20(13(11)21)10-2-1-5-18-7-10/h3-4,6,8,10,18H,1-2,5,7H2 |
InChI Key |
YMJZRJLKRSLNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



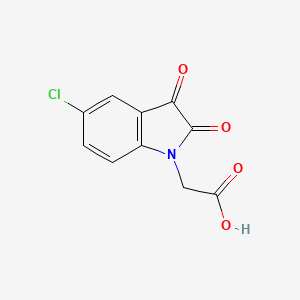

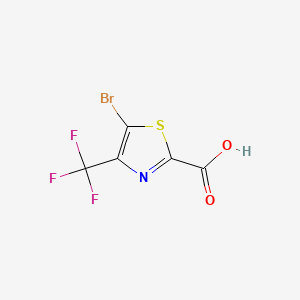
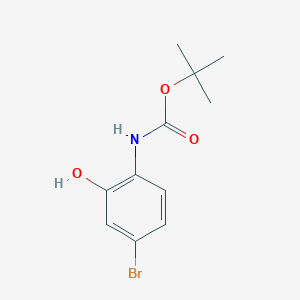
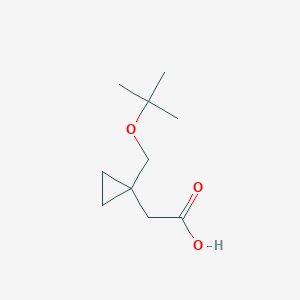
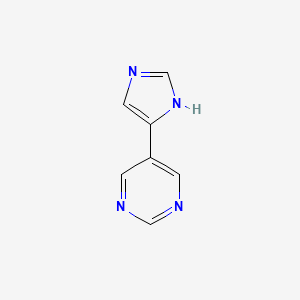
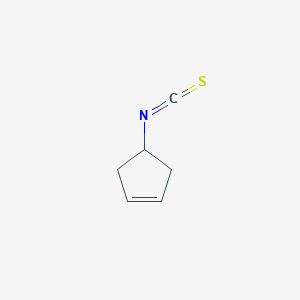
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
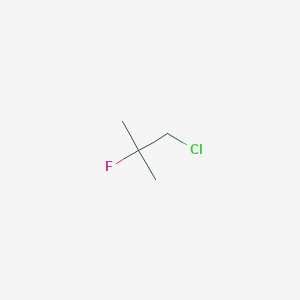
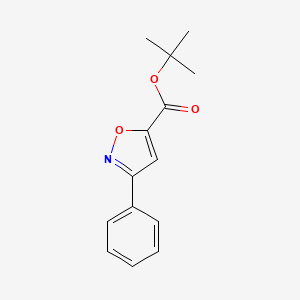
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
